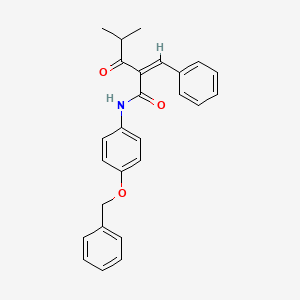

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYAJFAUTKRU-ULJHMMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (CAS 163217-66-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its applications in therapeutic contexts, antioxidant properties, and potential antitumor effects.

- Molecular Formula : C₂₆H₂₅NO₃

- Molecular Weight : 399.48 g/mol

- IUPAC Name : (2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide

- Purity : Typically ≥ 95%

1. Therapeutic Applications

Parkinson's Disease Therapy

Recent studies indicate that derivatives of this compound exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. The benzyloxyphenyl moiety plays a crucial role in enhancing the selectivity and potency of these compounds as MAO-B inhibitors, making them potential candidates for therapeutic development against neurodegenerative disorders.

2. Antioxidant and Antitumor Activities

Research has demonstrated that this compound exhibits notable antioxidant properties. A study focused on the synthesis of nitrogen heterocycles derived from this compound showed promising results in combating oxidative stress, which is linked to various diseases, including cancer. The antitumor activity was evaluated through in vitro assays, revealing that certain derivatives can inhibit cancer cell proliferation .

3. Synthesis and Derivative Studies

The versatility of this compound has been highlighted in various synthetic studies aimed at developing new derivatives with enhanced biological activities. For instance, modifications involving halogen substituents and altered carbon linkers have been explored to optimize the pharmacological profiles of these compounds .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| MAO-B Inhibition | Selective inhibition relevant for Parkinson's therapy | Yeon et al., 2018 |

| Antioxidant Activity | Inhibition of oxidative stress; potential protective effects against cellular damage | El-Moneim et al., 2011 |

| Antitumor Activity | Inhibition of cancer cell proliferation in vitro | El-Moneim et al., 2011 |

Case Study 1: MAO-B Inhibition

In a study conducted by Yeon et al. (2018), various derivatives of this compound were synthesized and tested for their MAO-B inhibitory activity. The results indicated that specific structural modifications significantly enhanced their potency, suggesting a promising avenue for developing Parkinson's disease treatments.

Case Study 2: Antioxidant Properties

El-Moneim et al. (2011) explored the antioxidant capabilities of derivatives synthesized from this compound. Their findings revealed that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models, highlighting their potential as therapeutic agents against oxidative damage.

Preparation Methods

Step 1: Synthesis of 4-Benzyloxyphenyl Isobutyrylacetamide

The precursor, 4-benzyloxyaniline, reacts with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the acetamide derivative.

Reaction Conditions:

Characterization Data:

Step 2: Formation of the Benzilidene Group

The acetamide undergoes Knoevenagel condensation with benzaldehyde under acidic or basic catalysis.

Reaction Conditions:

-

Catalyst: Piperidine (5 mol%)

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 12 hours

Mechanism:

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines benzylation and condensation in a single reactor.

Procedure:

-

Benzylation : 4-Hydroxyphenyl isobutyrylacetamide is treated with benzyl bromide and K₂CO₃ in DMF.

-

In Situ Condensation : Addition of benzaldehyde and catalytic acetic acid directly to the reaction mixture.

Advantages:

Limitations:

-

Requires precise stoichiometry to avoid over-benzylation.

Optimization and Critical Parameters

Solvent Selection

Catalysis

Temperature Control

-

Low temperatures (0–5°C) during benzylation prevent exothermic side reactions.

-

Reflux conditions are critical for driving condensation to completion.

Characterization and Analytical Data

Spectral Analysis

Q & A

Q. What are the critical steps in synthesizing N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including condensation of aromatic precursors and functional group modifications. Key steps include:

- Benzyloxy group introduction : Achieved via nucleophilic substitution under anhydrous conditions using 4-benzyloxyphenylamine .

- Isobutyrylacetamide formation : Requires controlled acylation with isobutyryl chloride, optimized at 0–5°C to prevent side reactions .

- Alpha-benzilidene conjugation : Performed via Knoevenagel condensation, with catalytic bases like piperidine in ethanol under reflux .

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents can improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm for benzyloxy and benzilidene groups) and amide protons (δ 8.1–8.3 ppm). Deuterated analogs (e.g., -d5) aid in resolving overlapping signals .

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹ for amide and α,β-unsaturated ketone) and N-H bend (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₆H₂₀D₅NO₃ with m/z 410.28 ± 0.02) and fragmentation patterns .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Antiparasitic activity : Test against Trypanosoma brucei via Alamar Blue assay, comparing IC₅₀ values to reference drugs like suramin .

- Enzyme inhibition : Evaluate binding to cyclooxygenase (COX-2) or proteases via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms be resolved in studies involving this compound?

Conflicting mechanistic proposals (e.g., radical vs. polar pathways in benzilidene formation) require:

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps via kinetic isotope effects .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways .

- In-situ monitoring : ReactIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies improve the compound’s stability during long-term storage or biological assays?

- Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent hydrolysis of the α,β-unsaturated ketone .

- Co-solvent systems : Use DMSO:water (1:4) for aqueous assays to maintain solubility and reduce aggregation .

- Light protection : Amber vials to prevent photodegradation of the benzilidene moiety .

Q. How can researchers design structure-activity relationship (SAR) studies using analogs of this compound?

- Core modifications : Synthesize derivatives with substituted benzyloxy groups (e.g., nitro, methoxy) to assess electronic effects on bioactivity .

- Isosteric replacements : Replace the isobutyryl group with pivaloyl or acetyl to study steric influences .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2) to identify pharmacophores .

Q. What analytical techniques are critical for resolving impurities in synthesized batches?

- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to separate byproducts (e.g., unreacted 4-benzyloxyphenylamine) .

- X-ray crystallography : Determine crystal structure to confirm regiochemistry and rule out stereoisomers .

- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the Knoevenagel condensation step?

- Catalyst screening : Test alternatives to piperidine (e.g., DBU, L-proline) to enhance enolate formation .

- Solvent optimization : Switch to toluene with molecular sieves to remove water and shift equilibrium .

- Temperature control : Gradual heating (40°C → reflux) minimizes side reactions like Michael addition .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

- Molecular docking (AutoDock Vina) : Predict binding modes with biological targets (e.g., enzymes) .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- ADMET prediction : Use SwissADME to estimate solubility, permeability, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.